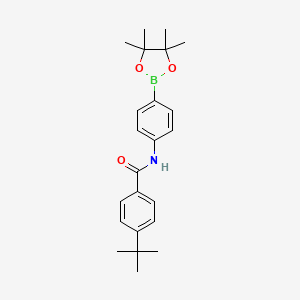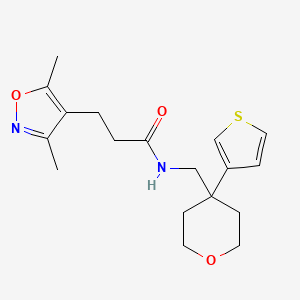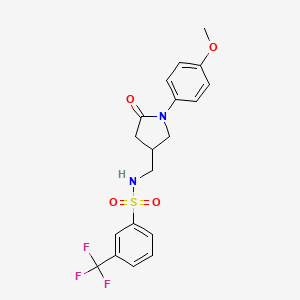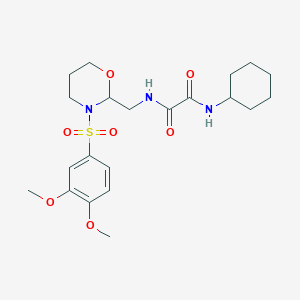![molecular formula C13H15N5OS B2693851 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1795489-57-4](/img/structure/B2693851.png)
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea” is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves various synthetic routes. For instance, the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea” is complex due to the presence of multiple rings and functional groups. The imidazole ring is a key structural unit in this compound, which is known for its unique chemical properties .Chemical Reactions Analysis
The chemical reactions involving “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea” can be complex due to the presence of multiple reactive sites. For instance, the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been achieved using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Wissenschaftliche Forschungsanwendungen
Antiproliferative Agents in Cancer Therapy : A study by Bazin et al. (2016) reported the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas, which showed cytostatic activity against non-small cell lung cancer cell lines. Particularly, one compound exhibited selective dose-dependent responses in a P53-mutant NSCLC-N6-L16 cell line and induced the overexpression of the TP53 gene, suggesting its potential in reactivating mutant p53 in lung cancer cells (Bazin et al., 2016).
Antibacterial Applications : Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to create antibacterial agents. Their study highlighted several compounds with high antibacterial activity, demonstrating the potential of these urea derivatives in developing new antibacterial treatments (Azab et al., 2013).
Inhibitors of MAP Kinase p38α : Getlik et al. (2012) focused on the synthesis and biological evaluation of N-pyrazole, N'-thiazole urea inhibitors of p38α mitogen-activated protein kinase. These compounds showed potent inhibitory effects and could be crucial in the development of new treatments targeting p38α MAPK-related diseases (Getlik et al., 2012).
Molecular Rearrangement and New Derivatives : Klásek et al. (2007) studied the molecular rearrangement of 1-substituted 3a-alkyl/aryl-9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones, leading to the formation of new indole and imidazolinone derivatives. This research contributes to the understanding of chemical reactions involving imidazole derivatives and their potential applications in synthesizing new compounds (Klásek et al., 2007).
Pyrazole-Acetamide Derivatives and Antioxidant Activity : A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and analyzed their antioxidant activities. The research indicates the potential use of these compounds as antioxidants in various applications (Chkirate et al., 2019).
Zukünftige Richtungen
The future directions for the research and development of “1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea” and similar compounds could involve exploring their potential applications in pharmaceutical, agrochemical, and material science applications . Further studies could also focus on improving the synthetic routes and understanding the mechanisms of action of these compounds .
Wirkmechanismus
Target of Action
The primary target of the compound 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine protein kinase that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .
Mode of Action
The compound 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea acts as an inhibitor of mTOR . It binds to the ATP-binding site of mTOR, thereby preventing the phosphorylation of key substrates and leading to the inhibition of mTOR’s kinase activity .
Biochemical Pathways
The inhibition of mTOR by 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea affects several downstream pathways. One of the most significant is the PI3K/AKT/mTOR pathway , which is crucial for cell survival and growth . By inhibiting mTOR, the compound can suppress the phosphorylation of AKT and S6 at the cellular level .
Result of Action
The inhibition of mTOR by 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea leads to a decrease in cell proliferation, particularly in cancer cells . This is evidenced by its significant anti-proliferative activity against non-small cell lung cancer A549 and H460 .
Eigenschaften
IUPAC Name |
1-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-13(15-10-11-2-1-9-20-11)14-5-6-17-7-8-18-12(17)3-4-16-18/h1-4,7-9H,5-6,10H2,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRYIGVJSSZIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCN2C=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2693768.png)
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2693771.png)




![3-[(3-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B2693780.png)

![2-(2-Methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2693782.png)




![1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2693791.png)